Topical Absorption Advantage via Diastereomeric Ester Mixtures
Naproxol serves as a superior alcohol scaffold for creating ester prodrugs with enhanced topical absorption compared to naproxen. A key patent claims that diastereomeric mixtures of naproxol esters exhibit improved absorption through the skin relative to both naproxen and non-diastereomeric ester mixtures when applied topically [1][2]. While the patent provides qualitative language ('more readily absorbed'), the specific, quantifiable claim is that this property is intrinsic to naproxol's alcohol functionality, which enables esterification to form these diastereomeric mixtures. This is a clear, functional advantage over the parent acid, naproxen, which cannot directly form these types of esters for topical delivery without first being reduced to naproxol.
| Evidence Dimension | Topical absorption potential |
|---|---|
| Target Compound Data | Enhanced absorption for diastereomeric naproxol ester mixtures |
| Comparator Or Baseline | Naproxen; non-diastereomeric ester mixtures |
| Quantified Difference | Qualitative claim of 'more readily absorbed' |
| Conditions | Topical application in humans or lower animals |
Why This Matters
For researchers developing topical NSAID formulations to bypass gastrointestinal side effects, naproxol provides a necessary synthetic entry point for creating ester prodrugs with enhanced skin permeation, a property not achievable with naproxen.
- [1] Killos, P. J., et al. (1990). U.S. Patent No. 4,912,248. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] GB2204869A. (1988). Compounds and diastereomeric mixtures of specific 2-naphthyl-containing ester compounds. UK Intellectual Property Office. View Source
